1-(3,4-Methylenedioxyphenyl)-2-butanamine 1-(3,4-Methylenedioxyphenyl)-2-butanamine 1-(1',3'-benzodioxol-5'-yl)-2-butanamine is a member of benzodioxoles.
Brand Name: Vulcanchem
CAS No.: 107447-03-0
VCID: VC20759596
InChI: InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3
SMILES: CCC(CC1=CC2=C(C=C1)OCO2)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

1-(3,4-Methylenedioxyphenyl)-2-butanamine

CAS No.: 107447-03-0

Cat. No.: VC20759596

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Methylenedioxyphenyl)-2-butanamine - 107447-03-0

Specification

Description 1-(1',3'-benzodioxol-5'-yl)-2-butanamine is a member of benzodioxoles.
CAS No. 107447-03-0
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)butan-2-amine
Standard InChI InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3
Standard InChI Key VHMRXGAIDDCGDU-UHFFFAOYSA-N
SMILES CCC(CC1=CC2=C(C=C1)OCO2)N
Canonical SMILES CCC(CC1=CC2=C(C=C1)OCO2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator